molecular formula C17H25F2NO B2403549 (3r,5r,7r)-N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide CAS No. 2034422-28-9

(3r,5r,7r)-N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide

Cat. No. B2403549
CAS RN: 2034422-28-9
M. Wt: 297.39
InChI Key: HTJMASZSZRNUGZ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide, also known as DF-MK-2866 or simply MK-2866, is a selective androgen receptor modulator (SARM) that has gained attention in the field of scientific research due to its potential applications in various areas such as muscle wasting, osteoporosis, and androgen replacement therapy.

Scientific Research Applications

Synthesis and Characterization

  • New Polyamides with Adamantyl Moieties

    A series of new polyamides were synthesized by direct polycondensation, showcasing medium inherent viscosities and number-average molecular weights. These polyamides exhibited high tensile strengths and glass transition temperatures, indicating their potential for high-performance material applications (Chern, Shiue, & Kao, 1998).

  • Catalytic Synthesis of N-Aryladamantane-1-carboxamides

    Through the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized, offering a method for the preparation of these compounds with good yields (Shishkin et al., 2020).

  • Stable Carbocation in Criegee Rearrangement

    A study on the selective oxidative cleavage-cyclization of adamantane highlighted the formation of a stable carbocation, demonstrating a method for the synthesis of bicyclo[3.3.1]nonane and oxaadamantane derivatives (Krasutsky et al., 2000).

Materials Science and Polymer Chemistry

  • Polyimides Based on Adamantane

    Research into adamantane-based polyimides has shown that these compounds exhibit low dielectric constants and low moisture absorptions, making them suitable for applications in the electronics industry due to their good solubility and mechanical properties (Chern & Shiue, 1997).

  • Adamantyl-Containing Polyamide-Imides

    A new diimide-dicarboxylic acid with an adamantyl group was synthesized, leading to the preparation of polyamide-imides (PAIs) with high inherent viscosities. These PAIs showed good solubility, transparency, flexibility, and thermal stability, suggesting their utility in high-performance applications (Liaw & Liaw, 2001).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2NO/c18-17(19)3-1-14(2-4-17)20-15(21)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMASZSZRNUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide

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